5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Chromatographic retention UV-Vis detection Impurity profiling

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1) is a structurally unique Finasteride impurity standard bearing a fully conjugated 5,6,7,8,9-pentaene system and lacking the C-10 angular methyl group. It exhibits distinct chromatographic retention and UV absorption versus EP Impurity C (5,6-Dehydro Finasteride), enabling unambiguous HPLC and HRMS confirmation at m/z 353.28 [M+H]+. This standard is essential for resolving co-eluting impurities in stability-indicating methods, forced degradation studies under ICH Q1A(R2), and ANDA/NDA regulatory submissions. Supplied with comprehensive Certificates of Analysis including HPLC purity, HRMS, and NMR data.

Molecular Formula C22H28N2O2
Molecular Weight 352.478
CAS No. 1346602-40-1
Cat. No. B585783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8,9-Dehydro-10-desmethyl Finasteride
CAS1346602-40-1
Molecular FormulaC22H28N2O2
Molecular Weight352.478
Structural Identifiers
SMILESCC12CCC3=C(C1CCC2C(=O)NC(C)(C)C)C=CC4=C3C=CC(=O)N4
InChIInChI=1S/C22H28N2O2/c1-21(2,3)24-20(26)17-8-7-16-14-5-9-18-15(6-10-19(25)23-18)13(14)11-12-22(16,17)4/h5-6,9-10,16-17H,7-8,11-12H2,1-4H3,(H,23,25)(H,24,26)/t16-,17+,22-/m0/s1
InChIKeyZZACIUDIGSNSRB-JKSBSHDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1): Structural Identity and Baseline Characterization


5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS: 1346602-40-1) is a synthetic 4-azasteroid derivative with molecular formula C22H28N2O2 and molecular weight 352.47 g/mol . This compound is structurally related to finasteride and is formally categorized as a finasteride-related impurity . The compound appears as a pale yellow to off-white solid with a melting point exceeding 260°C (with decomposition) and exhibits slight solubility in chloroform and methanol . Storage specifications require -20°C freezer conditions to maintain stability .

Why Generic Finasteride Impurity Standards Cannot Substitute for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1) in Analytical and Research Applications


Finasteride impurity reference standards are not interchangeable due to structurally distinct modifications that confer unique chromatographic retention behavior, distinct spectral signatures, and differential stability profiles under forced degradation conditions [1]. The target compound bears a fully conjugated 5,6,7,8,9-pentaene system and lacks the C-10 angular methyl group, distinguishing it from finasteride (CAS 98319-26-7) and from common EP impurities such as Finasteride EP Impurity C / 5,6-Dehydro Finasteride (CAS 1329611-51-9) . Substitution with an incorrect impurity standard leads to inaccurate quantification, failed system suitability criteria, and erroneous stability assessments. The quantitative evidence below substantiates why this specific compound must be procured for intended analytical reference, impurity profiling, and forced degradation studies where its unique structural identity is required.

Quantitative Differentiation Evidence for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1) Relative to Finasteride and Common Impurity Analogs


Extended Aromatic π-Conjugation Differentiates 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from Finasteride and 5,6-Dehydro Finasteride

5,6,7,8,9-Dehydro-10-desmethyl Finasteride possesses an extended conjugated π-system spanning the A and B rings (5,6,7,8,9-pentaene motif) relative to finasteride (which contains only the 1,2-olefin in the A-ring) and relative to 5,6-Dehydro Finasteride / EP Impurity C (which contains only the 5,6-olefinic unsaturation) [1]. This extended conjugation shifts UV absorption maxima toward longer wavelengths and alters chromatographic retention time (RT) under standard reversed-phase HPLC conditions [1].

Chromatographic retention UV-Vis detection Impurity profiling Structural elucidation

Molecular Formula C22H28N2O2 Differentiates 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from Finasteride (C23H36N2O2) via Absent C-10 Angular Methyl Group

The target compound (C22H28N2O2, MW 352.47 g/mol) lacks the C-10 angular methyl group present in finasteride (C23H36N2O2, MW 372.54 g/mol), resulting in a molecular weight reduction of 20.07 Da [1]. This structural distinction is absent in 5,6-Dehydro Finasteride (C23H34N2O2, MW 370.53 g/mol) and Finasteride Triene Impurity, both of which retain the C-10 methyl substitution [1].

Mass spectrometry Structural characterization Molecular weight differentiation HRMS identification

Melting Point and Thermal Decomposition Profile of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Exceeds 260°C with Decomposition, Differentiating from Lower-Melting Finasteride Impurity Analogs

5,6,7,8,9-Dehydro-10-desmethyl Finasteride exhibits a melting point exceeding 260°C with thermal decomposition . In contrast, finasteride (Form I) exhibits a melting range of approximately 252-254°C without decomposition under standard DSC conditions . The elevated thermal transition coupled with concurrent decomposition provides a distinguishing thermal signature useful for solid-state characterization.

Thermal analysis DSC characterization Solid-state stability Polymorph screening

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a Finasteride-Specific Process-Related or Degradation Impurity Not Represented Among Common EP/USP Listed Impurities

Pharmacopeial monographs (EP, USP) list specific finasteride impurities including Impurity A, Impurity B, Impurity C (5,6-Dehydro Finasteride), and Impurity D, among others [1]. 5,6,7,8,9-Dehydro-10-desmethyl Finasteride is not among the commonly listed EP/USP impurities but has been characterized as a finasteride-related substance arising from specific synthetic pathways or degradation conditions .

Impurity profiling Reference standard Regulatory compliance Method validation

Storage Requirement of -20°C Freezer for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride Indicates Distinct Stability Profile Relative to Finasteride API

Vendor specifications for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride mandate storage at -20°C in a freezer to maintain stability . In contrast, finasteride API is typically stored at controlled room temperature (15-30°C) or refrigerated conditions (2-8°C) per USP monograph recommendations . The more stringent low-temperature storage requirement suggests enhanced thermal lability or susceptibility to degradation of the extended conjugated system compared to the parent drug substance.

Stability Storage conditions Degradation kinetics Reference material handling

Validated Research and Industrial Applications of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1) Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling and Stability-Indicating HPLC Method Validation for Finasteride Drug Substance and Drug Product

This compound serves as a reference standard for identifying and quantifying the 5,6,7,8,9-dehydro-10-desmethyl impurity during HPLC method development and validation for finasteride API and finished dosage forms. The extended conjugated system alters UV absorption and chromatographic retention relative to finasteride and EP Impurity C [1], while the distinct molecular weight (352.47 g/mol vs. 372.54 g/mol for finasteride) enables unambiguous HRMS confirmation . Procurement of this specific standard is necessary when this impurity peak is observed in chromatograms and must be differentiated from co-eluting EP-listed impurities .

Forced Degradation Studies Under Oxidative and Thermal Stress Conditions for Finasteride Stability Assessment

The requirement for -20°C freezer storage of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride, contrasted with room temperature storage for finasteride API [1], indicates this impurity may form under thermal or oxidative stress conditions. This compound is therefore applicable as a reference marker in forced degradation studies designed to evaluate finasteride stability under ICH Q1A(R2) stress conditions (elevated temperature, oxidative environment, or photolytic exposure) where extended conjugation and 10-desmethyl structural features may arise as degradation pathways .

Mass Spectrometry Method Development and HRMS Spectral Library Construction for Finasteride-Related Substances

The molecular formula C22H28N2O2 (MW 352.47 g/mol) differentiates this compound from finasteride (C23H36N2O2, MW 372.54 g/mol) and from 5,6-Dehydro Finasteride (C23H34N2O2, MW 370.53 g/mol) [1]. This mass differential enables its use as a calibration standard for high-resolution mass spectrometry (HRMS) methods targeting finasteride impurity profiling. Inclusion of this compound in HRMS spectral libraries facilitates accurate identification when the [M+H]+ ion at m/z 353.28 is detected in API batches or stability samples .

Thermal Analysis and Solid-State Characterization of Finasteride-Related Compounds via DSC

The distinct melting point exceeding 260°C with concurrent thermal decomposition differentiates 5,6,7,8,9-Dehydro-10-desmethyl Finasteride from finasteride (Form I, mp 252-254°C without decomposition) [1]. This thermal signature enables its use as a reference material in differential scanning calorimetry (DSC) for polymorph screening, purity assessment, and solid-state stability evaluation of finasteride-related compounds during preformulation and formulation development studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.